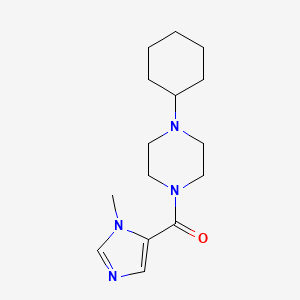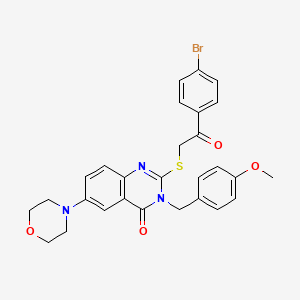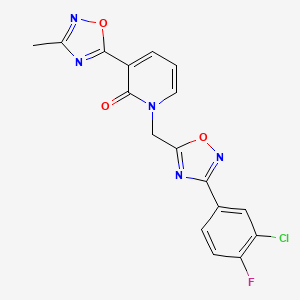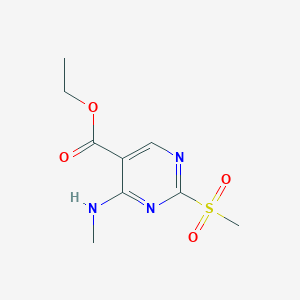
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone, also known as CPI-455, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-455 belongs to the class of small molecules that target bromodomain and extra-terminal (BET) proteins, which play a crucial role in gene regulation.
Mecanismo De Acción
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This results in the inhibition of transcriptional co-activator recruitment to chromatin, leading to the downregulation of gene expression. The specific mechanism of action of this compound is still being studied, but it is believed to involve the displacement of BET proteins from chromatin.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various disease models. In cancer, this compound has been shown to inhibit the growth of various tumor cell lines, including breast, prostate, and lung cancer. The compound has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. In neurodegenerative disorders, this compound has been shown to have potential therapeutic effects in models of Alzheimer's disease and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone is its specificity for BET proteins, which makes it an attractive target for therapeutic development. However, the compound has some limitations for lab experiments, including its low solubility in water and its relatively short half-life in vivo. These limitations can be overcome by using appropriate solvents and delivery methods, such as nanoparticles or liposomes.
Direcciones Futuras
There are several future directions for the study of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone, including the development of more potent and selective BET inhibitors, the identification of biomarkers for patient selection, and the evaluation of this compound in clinical trials. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans.
In conclusion, this compound is a novel compound that has shown significant potential for therapeutic development in various disease models. The compound inhibits BET proteins, which play a crucial role in gene regulation, and has been shown to have significant biochemical and physiological effects. Further research is needed to determine its potential therapeutic applications in humans.
Métodos De Síntesis
The synthesis of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone involves the reaction between 4-cyclohexylpiperazine and 3-methylimidazole-4-carboxaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction to form this compound as a white solid. The yield of this compound is typically around 50%, and the compound can be purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit BET proteins, which play a crucial role in the regulation of gene expression. BET proteins are involved in the recruitment of transcriptional co-activators to chromatin, which is essential for the transcription of many genes involved in cell growth and differentiation.
Propiedades
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-17-12-16-11-14(17)15(20)19-9-7-18(8-10-19)13-5-3-2-4-6-13/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLKSAKXJUCRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2816085.png)
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/no-structure.png)
![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2816089.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine](/img/structure/B2816091.png)

![4-[4-Methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2816093.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2816095.png)


![N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2816101.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2816103.png)